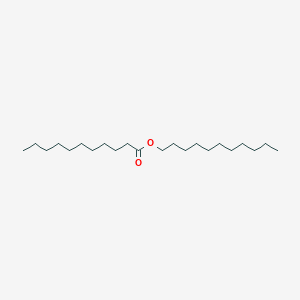

Undecyl undecanoate

説明

Undecyl undecanoate (C22H42O2) is an ester derived from undecanoic acid and undecanol. It is structurally characterized by an 11-carbon alkyl chain esterified to another 11-carbon carboxylic acid. This compound is notable for its applications in pharmaceuticals, particularly in hormone formulations, due to its lipophilicity and controlled-release properties .

特性

CAS番号 |

42231-61-8 |

|---|---|

分子式 |

C22H44O2 |

分子量 |

340.6 g/mol |

IUPAC名 |

undecyl undecanoate |

InChI |

InChI=1S/C22H44O2/c1-3-5-7-9-11-13-15-17-19-21-24-22(23)20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 |

InChIキー |

BNJRHNHQYFVXTP-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCOC(=O)CCCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Undecyl undecanoate can be synthesized through the esterification reaction between undecanol and undecanoic acid. The reaction typically involves heating the two reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of undecyl undecanoate often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.

化学反応の分析

Types of Reactions

Undecyl undecanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, undecyl undecanoate can be hydrolyzed back into undecanol and undecanoic acid.

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Undecanol and undecanoic acid.

Oxidation: Carboxylic acids and alcohols.

Reduction: Alcohols.

科学的研究の応用

Undecyl undecanoate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the formulation of various biological assays and experiments.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

作用機序

The mechanism of action of undecyl undecanoate primarily involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.

類似化合物との比較

Structural and Chemical Properties

Table 1: Structural Comparison of Undecyl Undecanoate and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Undecyl undecanoate | C22H42O2 | 338.57 | Ester of undecanol and undecanoic acid |

| Testosterone undecanoate | C30H48O3 | 456.70 | Ester of testosterone and undecanoic acid |

| Ethyl undecanoate | C13H26O2 | 214.34 | Ester of ethanol and undecanoic acid |

| Boldenone undecylenate | C30H44O3 | 452.67 | Ester of boldenone and undecylenic acid |

| Undecyl alcohol | C11H24O | 172.31 | Primary alcohol with an 11-carbon chain |

Key Observations :

- Undecyl undecanoate and testosterone undecanoate share the undecanoate ester group, enhancing lipophilicity and prolonging release .

- Ethyl undecanoate has a shorter ester group (ethyl vs. undecyl), leading to lower molecular weight and distinct applications in fragrances and materials science .

- Boldenone undecylenate contains an unsaturated undecylenate ester, which slightly alters pharmacokinetics compared to saturated esters .

Key Observations :

- Undecyl undecanoate and testosterone undecanoate are synthesized via similar esterification routes but differ in therapeutic use. Testosterone undecanoate is effective in promoting growth in adolescents with constitutional delay of growth and puberty (CDGP) at 40 mg/day .

- Ethyl undecanoate's smaller ester group makes it volatile, suitable for perfumery, unlike the long-chain undecyl derivatives .

Pharmacokinetics and Release Profiles

Table 3: Release Duration and Pharmacokinetic Data

Key Observations :

- All undecyl/undecanoate esters exhibit 2–3 week release durations, ideal for sustained therapeutic effects .

- Oral testosterone undecanoate shows comparable efficacy to intramuscular esters in CDGP treatment but requires careful dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。